Product packaging for N-Bidesethylchloroquine(Cat. No.:CAS No. 137433-27-3)

N-Bidesethylchloroquine

カタログ番号: B13437714
CAS番号: 137433-27-3
分子量: 263.76 g/mol
InChIキー: GYEDIFVVTRKXHP-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-Bidesethylchloroquine, also known as bisdesethylchloroquine, is a secondary metabolite formed in the hepatic biotransformation of the antimalarial drug Chloroquine, a 4-aminoquinoline derivative . The metabolic pathway involves sequential N-dealkylation, where Chloroquine is first converted to its primary metabolite, N-desethylchloroquine, which is then further metabolized into this compound . This compound is part of the pharmacokinetic profile of Chloroquine, and its detection and analysis are crucial for advanced research in drug metabolism and disposition studies . Investigating secondary metabolites like this compound is essential for a comprehensive understanding of the total drug exposure and the complete clearance profile in pharmacological research. Beyond metabolism studies, Chloroquine and its metabolites are of interest in other research areas. Chloroquine is known to accumulate in intracellular compartments like lysosomes, and its primary mode of action in malaria research is the inhibition of hemozoin formation in plasmodium parasites, leading to a toxic buildup of heme . While the specific activity of this compound requires further investigation, research into Chloroquine metabolites can provide valuable insights for developing new analogs to overcome drug resistance . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClN3 B13437714 N-Bidesethylchloroquine CAS No. 137433-27-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

137433-27-3

分子式

C14H18ClN3

分子量

263.76 g/mol

IUPAC名

(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1

InChIキー

GYEDIFVVTRKXHP-SNVBAGLBSA-N

異性体SMILES

C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

正規SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

製品の起源

United States

Enzymatic Biotransformation and Metabolic Profiling of N Bidesethylchloroquine

Cytochrome P450-Mediated Dealkylation Pathways

The biotransformation of chloroquine (B1663885) and hydroxychloroquine (B89500) into their metabolites, including N-Bidesethylchloroquine, is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. This process predominantly occurs in the liver.

Identification and Characterization of Specific Cytochrome P450 Isoforms (e.g., CYP2C8, CYP3A4, CYP3A5, CYP2D6, CYP1A1) in N-Desethylation

The formation of this compound is a result of a sequential N-dealkylation process. The initial step involves the conversion of the parent drug (chloroquine or hydroxychloroquine) to an intermediate metabolite, which is then further dealkylated.

Chloroquine is metabolized mainly by CYP2C8 and CYP3A4 to its active metabolite, N-desethylchloroquine. nih.govdrugbank.com To a lesser extent, CYP3A5 and CYP2D6 are also involved in this metabolic pathway. nih.govdrugbank.com Further metabolism of N-desethylchloroquine leads to the formation of this compound. drugbank.com CYP1A1 has been identified as playing a minor role in the N-dealkylation of chloroquine. drugbank.com

Similarly, hydroxychloroquine is N-dealkylated by CYP3A4 to form desethylhydroxychloroquine and desethylchloroquine (B194037), with this compound being an inactive metabolite. nih.govdrugbank.com Other CYP enzymes like CYP2C8, CYP2D6, and CYP3A5 contribute to this metabolism to a lesser degree. nih.gov In vitro studies have shown that hydroxychloroquine metabolism is mainly carried out by CYP2C8, CYP3A4, and CYP2D6. sanofi.com

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism Leading to this compound

Parent Compound Primary CYP Isoforms Secondary CYP Isoforms Resulting Metabolite Cascade
Chloroquine CYP2C8, CYP3A4 nih.govdrugbank.com CYP3A5, CYP2D6, CYP1A1 drugbank.com Chloroquine -> N-Desethylchloroquine -> this compound drugbank.com

Kinetic Parameters of this compound Formation

Direct kinetic parameters for the specific conversion of N-desethylchloroquine to this compound are not extensively reported in the available literature. However, studies on the initial metabolic step, the formation of N-desethylchloroquine from chloroquine in human liver microsomes, provide some insight into the kinetics of this metabolic cascade.

For the N-desethylation of chloroquine, apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) values have been determined. In one study using human liver microsomes, the apparent Km was 444 +/- 121 µM and the Vmax was 617 +/- 128 pmol/min/mg protein for the formation of N-desethylchloroquine. researchgate.net Another study reported biphasic kinetics for desethylchloroquine formation, suggesting the involvement of multiple enzymes with different affinities. The high-affinity component had an apparent Km of 0.21 mM and a Vmax of 1.02 nmol/min/mg protein, while the low-affinity component had a Km of 3.43 mM and a Vmax of 10.47 nmol/min/mg protein. researchgate.net

These parameters for the preceding metabolic step are crucial as the formation of this compound is dependent on the initial production of N-desethylchloroquine.

Table 2: Kinetic Parameters for the Formation of N-Desethylchloroquine in Human Liver Microsomes

Study Kinetic Model Apparent Km Vmax
Projean et al. (2003) researchgate.net Michaelis-Menten 444 +/- 121 µM 617 +/- 128 pmol/min/mg protein

Sequential N-Dealkylation Cascade in 4-Aminoquinoline (B48711) Metabolism

The metabolism of 4-aminoquinolines like chloroquine follows a sequential N-dealkylation cascade. drugbank.com This pathway involves the stepwise removal of ethyl groups from the side chain of the molecule.

The process begins with the N-dealkylation of chloroquine, primarily by CYP2C8 and CYP3A4, to yield N-desethylchloroquine. drugbank.com This initial metabolite is pharmacologically active. nih.gov Subsequently, N-desethylchloroquine undergoes a second N-dealkylation step to form this compound. drugbank.com This secondary metabolite is generally considered inactive. nih.gov The metabolic cascade can continue, with further dealkylation leading to the formation of 7-chloro-4-aminoquinoline. drugbank.comresearchgate.net

This sequential process highlights that the presence and concentration of this compound in biological systems are directly linked to the metabolic conversion of its precursor, N-desethylchloroquine.

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability studies are essential for predicting the in vivo clearance of a compound. frontagelab.com These studies typically utilize liver-derived systems such as microsomes or hepatocytes to measure the rate of disappearance of the parent drug. frontagelab.comthermofisher.com

For chloroquine, in vitro studies using human liver microsomes have successfully identified N-desethylchloroquine as the major metabolite. researchgate.net While this compound is a known subsequent metabolite, its direct in vitro metabolic stability has not been a primary focus of published research. The focus has largely been on the metabolism of the parent compounds, chloroquine and hydroxychloroquine. researchgate.netresearchgate.net

Metabolite identification studies are crucial for understanding the complete metabolic profile of a drug. evotec.com High-performance liquid chromatography (HPLC) is a common technique used for the separation and identification of metabolites. vulcanchem.com For 4-aminoquinolines, these studies have confirmed the formation of N-desethylchloroquine and this compound from the parent drug. researchgate.net

Table 3: Compound Names

Compound Name Abbreviation
This compound BDCQ
Chloroquine CQ
Hydroxychloroquine HCQ
N-Desethylchloroquine DCQ
Desethylhydroxychloroquine DHCQ
Cytochrome P450 CYP
Michaelis-Menten constant Km
Maximum velocity Vmax
High-performance liquid chromatography HPLC

Preclinical Pharmacokinetic Investigations of N Bidesethylchloroquine

Comparative Pharmacokinetic Analysis in Preclinical Animal Models

Preclinical studies, primarily in rodent models, have provided initial insights into the behavior of N-Bidesethylchloroquine within a biological system. These investigations are fundamental in predicting its human pharmacokinetics.

Following the administration of chloroquine (B1663885), this compound is formed and distributed throughout the body. In human plasma, the concentration of this compound typically reaches about 10% of the parent chloroquine concentration. nih.gov

In a study involving C57BL/6 mice that received a continuous subcutaneous administration of chloroquine, the blood concentrations of this compound were monitored over 17 days. The levels of the metabolite showed a pattern similar to that of chloroquine and its primary metabolite, desethylchloroquine (B194037). researchgate.netfrontiersin.org Blood concentrations of this compound fluctuated between approximately 0.52 µM and 1.82 µM for the first 14 days, with a subsequent increase. researchgate.netfrontiersin.org

Blood Concentration of this compound in Mice Following Continuous Subcutaneous Chloroquine Administration. researchgate.netfrontiersin.org
Time PeriodMean Concentration Range (µM)Peak Concentration (Day 17) (µM)
Days 1-140.52 - 1.823.68

Studies in rats have examined the tissue distribution of this compound 24 hours after intraperitoneal administration. The distribution pattern was similar to that of desethylchloroquine, with the highest concentrations found in the lungs, followed by the spleen, kidney, liver, and heart. adhl.africa This indicates that this compound, much like its parent compound, is extensively distributed to various tissues. researchgate.netadhl.africa In pigmented rats, chloroquine and its metabolites show high affinity for melanin-containing tissues such as the uvea of the eye. nih.goventokey.com

Specific data on the plasma protein binding percentage for this compound is not extensively detailed in the available preclinical literature. For the parent compound, chloroquine, plasma protein binding is reported to be in the range of 50-70%. nih.govnih.govecancer.org The degree of plasma protein binding is a critical determinant of a drug's distribution and elimination, as only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion.

Similarly, specific tissue partition coefficients (Kp) for this compound are not well-documented. However, tissue-to-plasma concentration ratios for the parent drug, chloroquine, have been reported to be high in various animal models, suggesting extensive tissue uptake. nih.goventokey.com In a study with rats, the partitioning of this compound into red blood cells was investigated. In uninfected blood, the mean partition coefficient between red blood cells and plasma was approximately 3.50, which was similar to that of chloroquine. adhl.africa

In Vitro Permeability and Transporter Interaction Studies Relevant to this compound

The ability of a compound to permeate biological membranes is a key factor in its absorption and distribution. Standard in vitro models, such as Caco-2 cell monolayers, are often used to assess intestinal permeability and interaction with efflux transporters like P-glycoprotein (P-gp).

Detailed in vitro permeability studies specifically investigating this compound are scarce in the published literature. Therefore, its specific permeability characteristics and its potential to be a substrate or inhibitor of key drug transporters have not been fully elucidated in a preclinical setting.

In Vitro and In Vivo Drug-Drug Interaction Potential via this compound

This compound is formed from chloroquine and hydroxychloroquine (B89500) through metabolism by several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C8. researchgate.netplos.org The potential for metabolites to, in turn, affect these enzymatic pathways is a critical aspect of drug-drug interaction assessment.

An in vitro study using human liver microsomes investigated the inhibitory effects of hydroxychloroquine and its metabolites, including didesethylchloroquine (an alternative name for this compound), on various CYP enzymes. The study revealed that the metabolites of hydroxychloroquine, including this compound, are time-dependent inhibitors of CYP3A. researchgate.net Furthermore, didesethylchloroquine was found to be a direct inhibitor of CYP2D6. researchgate.net

In Vitro Inhibition of Cytochrome P450 Isoforms by Didesethylchloroquine (Metabolite of Hydroxychloroquine). researchgate.net
CYP IsoformInhibition TypeIC50 (µM)
CYP2D6Direct18-135
CYP3ATime-dependentIC50 shift of 2.2-3.4

These in vitro findings suggest that this compound has the potential to participate in drug-drug interactions by inhibiting key metabolic enzymes. researchgate.net However, dedicated in vivo preclinical studies to confirm the clinical relevance of these interactions are limited.

Molecular and Cellular Mechanisms of Action of N Bidesethylchloroquine

Elucidation of Direct and Indirect Molecular Targets

The therapeutic and toxic effects of N-bidesethylchloroquine, much like its precursor chloroquine (B1663885), are rooted in its interactions with fundamental molecular pathways within both the target pathogen and host cells. These interactions are multifaceted, involving direct binding to molecular components and indirect modulation of cellular environments.

Interaction with Heme Detoxification Pathways

A crucial mechanism of action for this compound, particularly in the context of malaria, is its interference with the detoxification of heme. nih.gov In the malaria parasite Plasmodium falciparum, the digestion of hemoglobin within the food vacuole releases large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin, a process also known as beta-hematin formation. nih.govnih.gov

This compound, like chloroquine, is a weak base that accumulates in the acidic food vacuole of the parasite. Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme. This inhibition leads to the buildup of toxic free heme within the parasite, causing oxidative stress and ultimately leading to its death. The affinity of chloroquine for heme is significantly high, suggesting it can effectively sequester heme and disrupt the detoxification process. nih.gov

Table 1: Key Molecules in Heme Detoxification Targeted by this compound

MoleculeRole in Heme DetoxificationInteraction with this compound
Heme A toxic byproduct of hemoglobin digestion by the malaria parasite.This compound is believed to bind to heme, preventing its polymerization into hemozoin.
Hemozoin (β-hematin) An inert, crystalline form of heme produced by the parasite for detoxification. nih.govThis compound is thought to inhibit the formation of hemozoin. nih.gov
Heme Polymerase (hypothesized) An enzyme proposed to catalyze the polymerization of heme into hemozoin.The activity of this putative enzyme is indirectly inhibited by the action of this compound on heme.

Modulation of Intracellular pH within Subcellular Organelles

This compound, as a weak base, has the ability to permeate cell membranes and accumulate in acidic subcellular compartments such as lysosomes, endosomes, and the food vacuoles of parasites. hres.ca This accumulation leads to an increase in the intraluminal pH of these organelles.

The proper functioning of these organelles is critically dependent on their acidic environment, which is necessary for the activity of various enzymes, the dissociation of receptor-ligand complexes, and the processing of proteins. By raising the pH, this compound can disrupt these essential cellular processes. For instance, the activity of lysosomal hydrolases, which are responsible for the degradation of macromolecules, is significantly impaired at a higher pH. In the context of the malaria parasite, the alkalinization of the food vacuole can interfere with the activity of proteases that digest hemoglobin.

Effects on Protein Glycosylation and Receptor-Ligand Interactions

The process of protein glycosylation, which involves the addition of sugar moieties to proteins, is crucial for their proper folding, stability, and function. mdpi.comthermofisher.com This post-translational modification often occurs within the endoplasmic reticulum and Golgi apparatus. thermofisher.com The function of many cell surface receptors and the binding of ligands to these receptors are dependent on correct glycosylation. nih.govmdpi.com

By altering the pH of intracellular compartments like the Golgi apparatus, this compound can interfere with the activity of glycosyltransferases and other enzymes involved in the glycosylation process. thermofisher.com This can lead to the production of improperly glycosylated proteins, which may have altered conformations and impaired functions. Consequently, this can affect receptor-ligand interactions, potentially disrupting cell signaling and other cellular communication processes. nih.gov For example, altered glycosylation of receptors could hinder their ability to bind to their specific ligands, thereby inhibiting downstream signaling pathways. nih.gov

Cellular Pharmacodynamics and Interaction Profiles

Impact on Cellular Signaling Cascades

Cellular signaling cascades are complex networks that transmit signals from the cell surface to the interior, regulating a vast array of cellular processes including growth, proliferation, and apoptosis. weizmann.ac.il Key signaling pathways include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways. mdpi.com

The disruption of cellular processes by this compound, such as the modulation of intracellular pH and interference with receptor-ligand interactions, can have downstream effects on these signaling cascades. nih.govnih.gov For instance, by altering the function of receptors or the processing of signaling molecules within endosomes and lysosomes, this compound can indirectly modulate the activity of various signaling pathways. The accumulation of the compound in these organelles can lead to stress responses that activate or inhibit specific signaling cascades, ultimately influencing cell fate.

Alterations in Host Cell Physiology and Metabolism Induced by this compound

The multifaceted actions of this compound can lead to significant alterations in the physiology and metabolism of host cells. nih.gov The disruption of lysosomal function, for example, can impair autophagy, a critical cellular process for recycling damaged organelles and proteins. This can lead to the accumulation of cellular waste and contribute to cytotoxicity.

Furthermore, the interference with signaling pathways can have profound effects on cellular metabolism. nih.gov For instance, pathways like the PI3K-Akt-mTOR cascade are central regulators of cellular metabolism, and their perturbation by this compound can affect processes such as glucose uptake and utilization. frontiersin.orgbiorxiv.org Viruses, for example, are known to manipulate host cell metabolism to support their own replication, and compounds that alter these metabolic pathways can have antiviral effects. nih.gov The ability of this compound to modulate these pathways suggests it may have broader biological effects beyond its antimalarial activity.

Table 2: Summary of Cellular Effects of this compound

Cellular ProcessEffect of this compound
Autophagy Potentially impaired due to lysosomal dysfunction.
Cellular Signaling Indirectly modulated through effects on pH and receptor function. nih.govnih.gov
Metabolism Potentially altered through interference with key metabolic signaling pathways. frontiersin.orgbiorxiv.org
Protein Processing Disrupted due to altered pH in the Golgi and endoplasmic reticulum.

Influence on Cell-to-Cell Interactions and Adhesion Dynamics

Currently, there is a significant lack of direct scientific research and published data specifically detailing the influence of this compound on cell-to-cell interactions and adhesion dynamics. Extensive searches of available scientific literature and databases did not yield specific studies investigating the effects of this particular compound on key molecules and processes that govern how cells interact with each other and adhere to form tissues.

Cell-to-cell interactions are fundamental for the development and function of multicellular organisms. These interactions are mediated by various cell adhesion molecules (CAMs), such as cadherins and integrins, which play crucial roles in tissue structure, cell communication, and signaling. frontiersin.orgethz.ch Alterations in the expression or function of these molecules are implicated in numerous physiological and pathological processes. nih.gov

Cadherins are a class of transmembrane proteins that mediate calcium-dependent, homophilic cell-cell adhesion, forming adherens junctions that are critical for maintaining tissue integrity. encyclopedia.pubmdpi.com The "cadherin switch," a process involving the downregulation of E-cadherin and upregulation of N-cadherin, is a well-known event in the epithelial-to-mesenchymal transition (EMT), which is associated with changes in cell motility and invasion. mdpi.comresearchgate.net

Integrins are heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and, in some cases, cell-cell adhesion. mdpi.comnih.gov They are crucial for bidirectional signaling, transmitting information from the extracellular environment into the cell ("outside-in" signaling) and modulating adhesion strength based on intracellular cues ("inside-out" signaling). mdpi.com Integrin signaling influences a wide range of cellular behaviors, including migration, proliferation, and survival. frontiersin.org

While the parent compound, chloroquine, and its other metabolites have been studied for their effects on various cellular processes, including autophagy and immune modulation, specific data on how this compound affects the expression, localization, or function of adhesion molecules like cadherins and integrins is not available in the current body of scientific literature. Therefore, a detailed analysis of its role in cell adhesion dynamics, including any potential impact on endothelial cells or other cell types, cannot be provided at this time.

Further research is required to elucidate whether this compound has any direct or indirect effects on the molecular machinery governing cell-to-cell interactions and adhesion. Such studies would be necessary to populate data tables and provide detailed research findings as requested.

Antimicrobial and Antiviral Activity Research of N Bidesethylchloroquine

Antiplasmodial Efficacy Studies

The primary therapeutic application of chloroquine (B1663885) has been in the treatment and prophylaxis of malaria. Consequently, the antiplasmodial properties of its metabolites, including N-Bidesethylchloroquine, have been a subject of scientific inquiry.

In Vitro Activity against Chloroquine-Sensitive Plasmodium falciparum Strains

Research into the in vitro efficacy of chloroquine's metabolites has provided valuable insights. While direct and extensive data specifically for this compound is limited, studies on the closely related metabolite, desethylchloroquine (B194037) (which has one ethyl group removed), have shown that it retains antiplasmodial activity against chloroquine-sensitive (CQS) strains of P. falciparum. It is generally understood that the de-ethylation of chloroquine to its metabolites, including this compound, results in compounds that are still capable of interfering with the parasite's lifecycle.

CompoundStrainIC50 (nM)
DesethylchloroquineSensitiveVaries by study
ChloroquineSensitiveVaries by study

This table is interactive. Data is based on available research for the related metabolite, desethylchloroquine, as direct and consistent IC50 values for this compound against specific sensitive strains are not widely reported.

In Vivo Antimalarial Efficacy in Rodent Malaria Models

The evaluation of a compound's efficacy in a living organism is a critical step in drug development. Rodent malaria models, such as those using Plasmodium berghei, are commonly employed for in vivo screening of potential antimalarial agents. youtube.com These models provide valuable information on a compound's pharmacokinetic and pharmacodynamic properties.

However, there is a notable lack of published studies specifically detailing the in vivo antimalarial efficacy of this compound in rodent models. While the parent drug, chloroquine, has been extensively studied in these systems, the therapeutic potential of its fully de-ethylated metabolite in a whole-animal context remains an area requiring further investigation.

Structure-Activity Relationship (SAR) Analysis for Antiplasmodial Potency

The structure-activity relationship (SAR) of 4-aminoquinoline (B48711) antimalarials, including chloroquine and its analogues, has been a subject of extensive research. nih.gov The key structural features essential for their antiplasmodial activity include the 7-chloroquinoline (B30040) core and the basic aminoalkyl side chain at the 4-position.

The side chain plays a crucial role in the drug's accumulation in the parasite's acidic food vacuole, a key site of action. The removal of the two ethyl groups from the terminal nitrogen of chloroquine to form this compound significantly alters the lipophilicity and basicity of the side chain. Generally, modifications to this side chain can impact the compound's ability to traverse membranes and accumulate at its target. The complete de-ethylation in this compound is likely to reduce its basicity and lipophilicity compared to chloroquine, which could, in turn, affect its antiplasmodial potency. The precise impact of these changes on its interaction with the parasite and its efficacy requires more direct comparative studies.

Antiviral Activity Investigations

In addition to their antimalarial properties, chloroquine and its derivatives have been investigated for their potential antiviral activities against a range of viruses.

In Vitro Antiviral Efficacy in Cell Culture Models (e.g., SARS-CoV-2, general viral entry inhibition)

The emergence of novel viral threats, such as SARS-CoV-2, has spurred research into the repurposing of existing drugs. Chloroquine and hydroxychloroquine (B89500) have been shown to exhibit in vitro antiviral activity against several viruses, including SARS-CoV-2. The proposed mechanisms of action include the inhibition of viral entry and replication by interfering with endosomal acidification and glycosylation of viral proteins.

Given that this compound is a major metabolite of chloroquine, it is plausible that it may also possess antiviral properties. However, there is a significant gap in the scientific literature regarding direct in vitro studies of this compound's efficacy against specific viruses, including SARS-CoV-2. The antiviral potential of this metabolite is an area that warrants dedicated investigation to fully understand the antiviral profile of chloroquine and its derivatives.

CompoundVirusCell LineEC50 (µM)
ChloroquineSARS-CoV-2Vero E6Varies by study
HydroxychloroquineSARS-CoV-2Vero E6Varies by study

This table is interactive and provides data for the parent compounds of this compound, as direct antiviral efficacy data for the metabolite itself is not currently available.

Parameters of In Vitro Antiviral Activity (e.g., IC50, Selectivity Index)

Detailed studies providing specific data on the 50% inhibitory concentration (IC50) and the selectivity index (SI) for this compound against various viral strains are not available in the reviewed scientific literature. These parameters are crucial for evaluating the potential efficacy and therapeutic window of an antiviral agent. The IC50 value indicates the concentration of a drug required to inhibit a biological process, such as viral replication, by 50%, while the selectivity index is a ratio that measures the window between cytotoxic and therapeutic concentrations. Without dedicated in vitro studies on this compound, its specific antiviral potential remains unquantified.

Interactive Data Table: In Vitro Antiviral Activity of this compound

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Further research is required to isolate and test this compound independently to determine its intrinsic antimicrobial and antiviral capabilities. Such studies would be essential to ascertain whether this metabolite contributes to the therapeutic effects of chloroquine or possesses a unique activity profile that could be of scientific interest.

Mechanisms of Drug Resistance and N Bidesethylchloroquine Involvement

Role of N-Bidesethylchloroquine in Chloroquine (B1663885) Resistance Phenotypes in Parasites

This compound is a metabolite of chloroquine, formed through the sequential N-dealkylation of N-desethylchloroquine. omicsonline.orgdrugbank.com The emergence of chloroquine resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has been a significant global health challenge. plos.orgnih.gov This resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. plos.orgnih.gov

Comparative Activity against Resistant Strains and Resistance Modulation

This compound has demonstrated notable activity against certain chloroquine-resistant (CQR) strains of P. falciparum. Research indicates that while it may have intermediate activity against some resistant strains, it can exhibit strong activity against others, such as the K1 strain, suggesting a resistance-reversion effect. omicsonline.org This differential activity highlights the complex nature of chloroquine resistance and the potential for chloroquine metabolites to interact differently with various resistant parasite lines.

The concept of resistance modulation involves the use of a second compound to restore the efficacy of a drug against a resistant pathogen. In the context of chloroquine resistance, some studies have explored "chemoreversal agents" (CRAs) that can resensitize CQR parasites to chloroquine. nih.gov While this compound itself is a metabolite, the principle of altering the parasite's susceptibility through chemical means is a key area of research. For instance, hybrid compounds that link a CRA scaffold to chloroquine have been developed to restore potency against a range of resistant malaria parasites. nih.gov

The activity of this compound and other chloroquine derivatives can vary significantly depending on the specific resistant strain. For example, studies on short-chain chloroquine analogues revealed that their potency against both chloroquine-sensitive and the CQR K1 strain of P. falciparum is related to their ability to accumulate in the parasite's food vacuole. nih.gov This suggests that modifications to the chloroquine structure can overcome some resistance mechanisms.

The following table summarizes the comparative activity of this compound and related compounds against different P. falciparum strains based on available research findings.

CompoundStrainResistance ProfileActivityReference
This compoundK1Chloroquine-Resistant, Pyrimethamine-ResistantStrong omicsonline.org
This compoundDd2Chloroquine-ResistantIntermediate omicsonline.org
This compound3D7Chloroquine-SensitiveIntermediate omicsonline.org

Molecular and Genetic Basis of Resistance in Plasmodium spp. (e.g., PfCRT Mutations) and this compound Sensitivity

The primary determinant of chloroquine resistance in P. falciparum is the P. falciparum chloroquine resistance transporter (PfCRT). nih.govnih.gov Mutations in the pfcrt gene, particularly the K76T mutation (a change from lysine (B10760008) to threonine at position 76), are central to the resistance phenotype. nih.govplos.org This mutated transporter is located on the parasite's digestive vacuole membrane and is thought to expel protonated chloroquine from this acidic organelle, preventing the drug from inhibiting heme detoxification. nih.gov

The sensitivity of CQR strains to this compound is intertwined with the specific mutations present in their pfcrt gene. Different haplotypes of mutant pfcrt have arisen independently in various geographical regions, leading to diverse resistance profiles. plos.orgpnas.org For example, the Dd2 and 7G8 strains, both CQR, harbor different pfcrt alleles and exhibit distinct drug susceptibility patterns. plos.org

The PfCRT protein is not the sole factor; another transporter, the P. falciparum multidrug resistance 1 (PfMDR1) transporter, has also been implicated in modulating resistance to quinoline (B57606) antimalarials. mdpi.comnih.gov Mutations and variations in the copy number of the pfmdr1 gene can influence the parasite's susceptibility to various drugs, including chloroquine and its derivatives. plos.org The interplay between pfcrt and pfmdr1 genotypes can result in complex resistance phenotypes. pnas.org

The table below outlines key genes and mutations associated with chloroquine resistance and their general impact on drug sensitivity.

GeneMutation/VariationRole in ResistanceImpact on this compound SensitivityReference
pfcrtK76TPrimary determinant of chloroquine resistance; expels drug from digestive vacuole.Likely influences sensitivity, as it alters the target transporter. nih.govnih.gov
pfcrtOther point mutations (e.g., C72S, A220S, etc.)Modulate the level of resistance and cross-resistance to other drugs.Specific effects are strain-dependent. plos.orgnih.gov
pfmdr1N86Y, Y184F, D1246YModulates resistance to chloroquine and other antimalarials.Can influence overall drug susceptibility in conjunction with pfcrt mutations. nih.gov
pfmdr1Increased copy numberAssociated with decreased sensitivity to quinine (B1679958) and mefloquine.May indirectly affect the cellular environment for this compound activity. nih.gov

Evolutionary Biology of Resistance in Pathogens to Related Aminoquinolines

The evolution of resistance to 4-aminoquinoline (B48711) drugs like chloroquine in Plasmodium falciparum is a classic example of natural selection. The widespread use of chloroquine created immense drug pressure, favoring the survival and spread of parasites with mutations that conferred resistance. plos.orgresearchgate.net Molecular studies have revealed that chloroquine resistance has evolved independently in at least four different regions: Southeast Asia, two distinct areas in South America, and New Guinea. asm.org

This independent emergence is supported by the identification of different pfcrt haplotypes in parasites from these geographical locations. pnas.org For instance, parasites from Southeast Asia and Africa often share a similar pattern of pfcrt mutations, while those from South America have distinct allelic types. nih.gov The continuous evolution of the pfcrt locus is highlighted by the emergence of highly mutated alleles, such as the Cam734 pfcrt in Southeast Asia, which can confer chloroquine resistance without a significant fitness cost to the parasite in the absence of the drug. plos.org

The withdrawal of chloroquine in some regions has led to a fascinating evolutionary reversal. In places like Malawi and China, the frequency of the wild-type, chloroquine-sensitive pfcrt allele increased after chloroquine use was discontinued. asm.org This suggests that in the absence of drug pressure, the wild-type parasites have a fitness advantage over the resistant mutants. However, this is not a universal phenomenon. In French Guiana, for example, a resistant pfcrt haplotype remained fixed in the parasite population for years after chloroquine was withdrawn. asm.org

The evolutionary trajectory of resistance is not limited to a single drug. The use of other aminoquinolines, such as amodiaquine (B18356) and piperaquine, has selected for new mutations in pfcrt. nih.govmalariaworld.org This demonstrates the remarkable adaptability of the parasite and the ongoing evolutionary arms race between the pathogen and antimalarial drugs.

Strategies for Mitigating Resistance with this compound Derivatives

Overcoming drug resistance is a critical goal in antimalarial drug development. One promising strategy involves the creation of novel compounds that can circumvent existing resistance mechanisms. This includes the development of derivatives of known drugs, such as chloroquine and by extension, its metabolites like this compound.

A key approach is the design of hybrid molecules. These compounds combine the pharmacophore of an existing antimalarial with a "chemoreversal agent" (CRA) that can block the resistance mechanism, such as the PfCRT transporter. nih.gov The goal is to create a single molecule that both kills the parasite and inhibits its ability to resist the drug.

Another strategy focuses on modifying the chemical structure of the 4-aminoquinoline core to create analogues that are less susceptible to the resistance mechanisms. Research on short-chain chloroquine derivatives has shown that altering the side chain can lead to compounds that are significantly more potent than chloroquine against resistant strains. nih.gov These new molecules may accumulate more effectively in the parasite's food vacuole, a crucial factor for their antimalarial activity. nih.gov

Furthermore, the development of "reversed chloroquines" represents an innovative approach. These dual-function antimalarials possess both a chloroquine-like activity (inhibiting hemozoin formation) and a resistance-reversing activity. nih.gov Some of these compounds have shown to be equipotent against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov

The development of novel 4-aminoquinoline chemotypes that have a different mode of action or are not recognized by the mutated PfCRT transporter is also an active area of research. plos.org The aim is to discover compounds that are not cross-resistant with existing antimalarials. plos.org

StrategyDescriptionExampleReference
Hybrid CompoundsLinking a chemoreversal agent (CRA) scaffold to a chloroquine-like molecule to block resistance transporters.CQ-CRA hybrids nih.gov
Structural ModificationSynthesizing analogues with altered side chains to improve accumulation in the parasite and overcome resistance.Short-chain CQ derivatives nih.gov
Reversed ChloroquinesCreating dual-function molecules that both inhibit hemozoin formation and reverse resistance.Compound with ortho-pyridyl head groups nih.gov
Novel ChemotypesDeveloping new 4-aminoquinoline structures that are not susceptible to existing resistance mechanisms.Side-chain-modified 4-AQs plos.org

Advanced Analytical Methodologies for N Bidesethylchloroquine Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence Detection, UV-Vis)

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in bioanalytical chemistry due to its versatility and robustness. When coupled with fluorescence or ultraviolet-visible (UV-Vis) detectors, HPLC provides reliable methods for the quantification of N-bidesethylchloroquine.

Fluorescence detection offers high sensitivity and selectivity. For chloroquine (B1663885) and its metabolites, excitation wavelengths are typically set around 325-337 nm, with emission wavelengths monitored at approximately 380-405 nm. nih.govnih.gov A developed HPLC with fluorescence detection (HPLC-FLD) method for the simultaneous determination of hydroxychloroquine (B89500) and its two metabolites utilized an excitation wavelength of 337 nm and an emission wavelength of 405 nm, achieving a chromatographic run time of 9 minutes. nih.gov This method demonstrated linearity over a concentration range of 3-3000 ng/mL for all analytes. nih.gov The inherent fluorescence of the quinoline (B57606) ring in this compound allows for its detection without the need for derivatization, simplifying sample preparation.

UV-Vis detection is another common technique used with HPLC. The maximum UV wavelength for chloroquine is around 343 nm. nih.gov An HPLC-UV method successfully separated chloroquine and its major metabolites, with a UV detection wavelength set at 232 nm. nih.gov In this method, the retention time for bidesethylchloroquine was reported to be 4.55 minutes. nih.gov Another HPLC method with diode array detection (DAD) used a wavelength of 343 nm for the quantification of chloroquine and desethylchloroquine (B194037). researchgate.net While generally less sensitive than fluorescence detection, modern UV-Vis detectors, such as DAD, provide the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Sample preparation for HPLC analysis of this compound in biological matrices typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous substances. nih.gov

Table 1: HPLC Methods for the Analysis of Chloroquine and its Metabolites

TechniqueDetectorExcitation (nm)Emission (nm)UV Wavelength (nm)Reference
HPLCFluorescence337405- nih.gov
HPLCFluorescence325380- nih.gov
HPLCUV--232 nih.gov
HPLCDiode Array Detection (DAD)--343 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities.

The development of a robust LC-MS/MS method for this compound involves the optimization of several key parameters: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal of sample preparation is to extract this compound from the biological matrix while removing components that can cause matrix effects, such as phospholipids (B1166683) and proteins. Common techniques include protein precipitation with organic solvents like acetonitrile (B52724) or methanol, LLE, and SPE. nih.gov For high-throughput analysis, automated SPE in a 96-well plate format is often employed. nih.gov

Chromatographic Separation: Reversed-phase chromatography is typically used for the separation of this compound from its parent drug and other metabolites. C18 or C8 columns are common choices. doaj.org Gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent (acetonitrile or methanol) is frequently used to achieve optimal separation in a short run time. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of this compound, as the molecule readily forms protonated molecular ions [M+H]+. Detection is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition. This highly selective technique minimizes interference from other compounds in the matrix. For related compounds like bisdesethylchloroquine, ion pairs such as m/z 264.1→179.1 have been used for quantification.

Method Validation: A developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. nih.gov For chloroquine and its metabolites, validated methods have demonstrated intra- and inter-batch precisions below 15%. nih.govdrugbank.com

Table 2: Key Parameters in LC-MS/MS Method Development for Chloroquine Metabolites

ParameterTypical ApproachDetails/ExamplesReference
Sample PreparationSolid-Phase Extraction (SPE), Protein PrecipitationAutomated 96-well plate SPE for high throughput. Acetonitrile for protein precipitation. nih.gov
ChromatographyReversed-Phase HPLC/UHPLCC8 or C18 columns with gradient elution (acetonitrile/methanol and water with formic acid/ammonium formate). nih.govdoaj.org
IonizationPositive Electrospray Ionization (ESI+)Formation of [M+H]+ ions. nih.gov
DetectionMultiple Reaction Monitoring (MRM)Specific precursor → product ion transitions for high selectivity. nih.gov
ValidationRegulatory Guidelines (e.g., FDA)Assessment of accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. nih.gov

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantification. This technique involves the use of a stable isotope-labeled (SIL) internal standard of the analyte of interest. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, 13C, 15N).

For the quantification of this compound, a corresponding SIL-N-bidesethylchloroquine would be synthesized and added to the biological sample at a known concentration at the beginning of the sample preparation process. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. nih.gov Any loss of analyte during sample processing is corrected for by the corresponding loss of the internal standard. nih.gov

The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard. This method minimizes variations due to sample preparation and matrix effects, leading to highly accurate and precise results. The synthesis of stable isotope-labeled chloroquine and its metabolites has been reported, which is a prerequisite for the application of ID-MS. researchgate.net Quantification is often performed using a matrix-matched calibration curve with a labeled isotope dilution method. epa.gov

Emerging Bioanalytical Techniques for Metabolite Profiling and Quantification

The field of bioanalysis is continually evolving, with new techniques emerging to provide more comprehensive and sensitive analysis of drug metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, offer significant advantages for metabolite profiling. tandfonline.com Unlike triple quadrupole mass spectrometers that are typically used for targeted quantification, HRMS provides high mass accuracy and resolution, allowing for the determination of the elemental composition of ions. tandfonline.com This capability is invaluable for the identification of unknown metabolites. A qualitative/quantitative (qual/quant) workflow can be implemented where HRMS is used to screen for all potential metabolites in a sample, and then the same data can be used to quantify known metabolites, including this compound. tandfonline.com

Advanced Sample Preparation Techniques: Miniaturized and automated sample preparation techniques are gaining popularity as they reduce sample and solvent consumption and increase throughput. Techniques such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) are being explored for their application in bioanalysis.

Hyphenated Techniques: The coupling of different analytical techniques can provide enhanced separation and detection capabilities. For instance, two-dimensional liquid chromatography (2D-LC) can be used to increase peak capacity and resolve complex mixtures, which is particularly useful for separating isomeric metabolites. nih.gov

These emerging techniques hold the promise of providing more detailed and accurate information on the metabolic fate of drugs like chloroquine, ultimately leading to a better understanding of their pharmacology.

N Bidesethylchloroquine in Translational Research and Drug Development Paradigms

Elucidating the Pharmacological Relevance of Metabolites in Drug Efficacy

Chloroquine (B1663885) undergoes biotransformation in the liver, primarily through N-dealkylation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This process leads to the formation of two main metabolites: N-desethylchloroquine and subsequently, N-bidesethylchloroquine. nih.govnih.gov N-desethylchloroquine is recognized as a major and pharmacologically active metabolite, retaining anti-malarial properties. nih.govnih.gov this compound is formed through the further N-dealkylation of N-desethylchloroquine. nih.gov

Metabolic Pathway of Chloroquine
Parent CompoundPrimary MetaboliteSecondary MetaboliteKey Metabolic ReactionPrimary CYP Enzymes Involved
ChloroquineN-desethylchloroquineThis compoundN-dealkylationCYP2C8, CYP3A4, CYP2D6 nih.govnih.gov

Implications for Designing Novel Aminoquinoline Derivatives

The knowledge gained from studying the metabolism of existing drugs like chloroquine, including the formation of metabolites such as this compound, has significant implications for the rational design of new aminoquinoline derivatives. nih.gov A primary goal in medicinal chemistry is to develop new chemical entities with improved properties, such as enhanced efficacy against resistant strains, better safety profiles, and more favorable pharmacokinetics. nih.gov

By understanding the metabolic pathways of chloroquine, chemists can strategically modify the 4-aminoquinoline (B48711) scaffold to influence its biotransformation. For instance, structural modifications to the aminoalkyl side chain, where N-dealkylation occurs, can alter the rate and extent of metabolism. nih.gov This could lead to the development of analogs that are more resistant to metabolism, potentially resulting in a longer half-life and sustained therapeutic concentrations.

Furthermore, the structure-activity relationships of metabolites can provide valuable insights. While the activity of this compound itself is not extensively characterized, understanding how the progressive removal of ethyl groups affects the molecule's interaction with its biological targets can guide the design of new side chains that optimize pharmacological activity and minimize undesirable metabolic transformations. nih.gov The overarching goal is to create derivatives that maintain or enhance the therapeutic effects of the 4-aminoquinoline core while possessing a more predictable and favorable metabolic profile. nih.gov

Considerations in the Design of Novel Aminoquinoline Derivatives
Design StrategyRationale based on Chloroquine MetabolismPotential Outcome
Modification of the N-alkyl side chainThis is the primary site of metabolic attack leading to N-desethylchloroquine and this compound.Increased metabolic stability, altered potency, and potential to overcome resistance mechanisms. nih.gov
Alterations to the quinoline (B57606) ringThe 7-chloro group is crucial for activity. nih.govModulation of target binding and physicochemical properties. nih.gov
Introduction of different functional groupsTo create new interaction points with the biological target or alter metabolic susceptibility.Enhanced efficacy and potentially novel mechanisms of action.

Future Directions in Research on this compound as a Biomarker or Research Probe

Currently, there is limited evidence to suggest that this compound is utilized as a routine biomarker for chloroquine therapy or as a specific research probe. However, the potential for such applications warrants further investigation.

As a biomarker, the concentration ratio of this compound to its precursor, N-desethylchloroquine, and the parent drug, chloroquine, could theoretically provide insights into the activity of the specific CYP450 enzymes responsible for its formation. This could be valuable in pharmacogenetic studies aiming to understand inter-individual variability in drug response and metabolism. For instance, individuals with genetic polymorphisms leading to altered enzyme activity might exhibit different metabolite profiles, which could correlate with therapeutic outcomes or adverse events.

Q & A

Q. How can researchers align this compound studies with ethical guidelines for preclinical data reporting?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Disclose animal welfare protocols (IACUC approval).
  • Report attrition rates and randomization methods.
  • Share raw data via repositories like Figshare or Zenodo for peer validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。